RAGE antagonist peptide

説明

The RAGE antagonist peptide, also known as RAP, is an antagonist for the receptor for advanced glycation end products (RAGE) . It has been shown to control the biological activity of RAGE . RAP can block the activation of RAGE mediated by several ligands, including HMGB-1, S100P, and S100A4 . It has demonstrated anti-tumor and anti-inflammatory activities .

Synthesis Analysis

The synthesis of this compound involves the design and creation of small antagonistic peptides derived from S100P . These peptides were tested for their ability to inhibit RAGE binding . The most effective peptide was found to inhibit the interaction of S100P, S100A4, and HMGB-1 with RAGE at micromolar concentrations .Molecular Structure Analysis

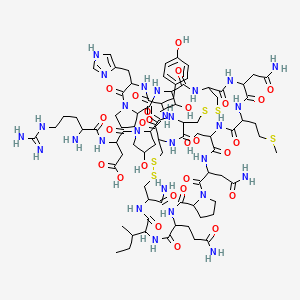

The empirical formula of this compound is C57H101N13O17S, and its molecular weight is 1272.55 . The sequence of the peptide is ELKVLMEKEL .Chemical Reactions Analysis

The this compound is designed to prevent RAGE from binding with several of its most important ligands, including HMGB-1, S100P, and S100A4 . This blocking action disrupts the activation of RAGE, thereby inhibiting certain cellular responses .Physical And Chemical Properties Analysis

The this compound is a solid substance that is soluble in water up to 5 mg/mL . It is recommended to be stored at -20°C in a dry, sealed condition .科学的研究の応用

Cancer Treatment : RAGE contributes to multiple pathologies, including cancer. A study developed a small RAGE antagonist peptide (RAP) that blocks activation by multiple ligands. This peptide inhibited the interaction of S100P, S100A4, and HMGB-1 with RAGE, reducing their ability to stimulate RAGE activation of NFκB in cancer cells. Systemic in vivo administration of RAP reduced the growth and metastasis of pancreatic tumors and inhibited glioma tumor growth, showing promise as a treatment for RAGE-related disorders (Arumugam et al., 2012).

Gene Delivery System in Glioblastoma : A cationic RAGE-binding peptide (RBP) was produced as a RAGE antagonist and used to develop a ternary-complex consisting of RBP, polyethylenimine, and a suicide gene. This complex showed dual functions: the anti-tumor effect of the suicide gene and anti-angiogenic effect of RBP. The complex reduced tumor volume more effectively than other complexes in an animal model, highlighting its potential in treating glioblastoma (Choi et al., 2018).

Alzheimer's Disease : A study presented evidence that RAGE mediates effects of amyloid-beta peptide on neurons and microglia in Alzheimer's disease. Increased expression of RAGE in Alzheimer's disease brain suggests its relevance to the pathogenesis of neuronal dysfunction and death. Targeting RAGE may offer a new approach to treat Alzheimer's disease (Yan et al., 1996).

Diabetic Vasculopathy and Atherosclerosis : RAGE is involved in chronic vascular dysfunction in diabetic vasculopathy and atherosclerosis. Blockade of cell surface RAGE by soluble RAGE suppressed enhanced formation of vascular lesions in diabetic/atherosclerotic animals. This suggests that RAGE interaction with its ligands contributes to chronic disorders and targeting RAGE activation could be beneficial (Schmidt et al., 1999).

Acute Respiratory Distress Syndrome (ARDS) : RAGE modulation plays a role in ARDS. RAGE inhibition improved net alveolar fluid clearance, oxygenation, and decreased alveolar inflammation and histological evidence of tissue injury in a piglet model of acid-induced ARDS. This suggests that RAGE inhibition could be a therapeutic strategy for ARDS (Audard et al., 2018).

作用機序

Target of Action

The primary target of the RAGE antagonist peptide is the Receptor for Advanced Glycation End Products (RAGE) . RAGE is a transmembrane receptor of the immunoglobulin family that can bind various endogenous and exogenous ligands . It plays a crucial role in initiating inflammatory downstream signaling pathways . Therefore, RAGE represents an attractive drug target for age-related diseases .

Mode of Action

The this compound prevents RAGE from binding with several of its most important ligands, including HMGB-1, S100P, and S100A4 . It inhibits the interaction of these ligands with RAGE both in vitro and in vivo, reducing the ability of the ligands to stimulate RAGE activation of NFkB in cancer cells .

Biochemical Pathways

The interaction between RAGE and its ligands mainly results in a pro-inflammatory response and can lead to stress events often favoring mitochondrial dysfunction or cellular senescence . Thus, RAGE should be considered as a pattern recognition receptor (PRR), similar to those that regulate innate immunity . Innate immunity itself plays a central role in inflammaging, the chronic low-grade and sterile inflammation that increases with age and is a potentially important contributory factor in ageing .

Pharmacokinetics

It is known that the peptide can act both in vitro and in vivo , suggesting that it can be absorbed and distributed in the body to reach its target sites

Result of Action

The this compound has shown anti-tumor and anti-inflammatory activities . It reduces the ability of the ligands to stimulate RAGE activation of NFkB in cancer cells . In addition, systemic administration of the peptide has been shown to reduce the growth and metastasis of pancreatic tumors and also inhibit glioma tumor growth .

Action Environment

The action of the this compound can be influenced by various environmental factors. For instance, the expression of RAGE increases proportionally at the site of inflammation . Therefore, the inflammatory environment could potentially enhance the efficacy of the this compound.

将来の方向性

The RAGE antagonist peptide shows promise as a tool for the investigation of RAGE function and as an in vivo treatment for RAGE-related disorders . With the development of RAGE-targeting agents, such as small molecules, aptamers, and RAGE antagonist peptides, in recent years, it has become possible to inhibit RAGE activity without any adverse effects . Therefore, this peptide should be useful for the study of RAGE in various diseases .

生化学分析

Biochemical Properties

The receptor for advanced glycation end-products antagonist peptide plays a crucial role in biochemical reactions by inhibiting the binding of ligands to the receptor for advanced glycation end-products. This peptide interacts with several biomolecules, including advanced glycation end-products, S100/calcium granule protein, and high-mobility group protein 1. The receptor for advanced glycation end-products antagonist peptide disrupts the interaction between the receptor for advanced glycation end-products and these ligands, thereby preventing the activation of downstream signaling pathways that lead to inflammation and other pathological conditions .

Cellular Effects

The receptor for advanced glycation end-products antagonist peptide exerts significant effects on various cell types and cellular processes. In endothelial cells, the receptor for advanced glycation end-products antagonist peptide mitigates the effects of advanced glycation end-products, reducing oxidative stress and inflammation . In inflammatory cells, the receptor for advanced glycation end-products antagonist peptide inhibits the receptor for advanced glycation end-products-mediated signaling, leading to decreased cytokine release and reduced inflammation . Additionally, the receptor for advanced glycation end-products antagonist peptide influences cell signaling pathways, gene expression, and cellular metabolism by blocking the receptor for advanced glycation end-products-ligand interactions.

Molecular Mechanism

The receptor for advanced glycation end-products antagonist peptide exerts its effects at the molecular level by binding to the receptor for advanced glycation end-products and preventing its interaction with ligands. This inhibition blocks the activation of downstream signaling pathways, such as the nuclear factor kappa-B pathway, which is involved in inflammation and immune responses . By preventing the receptor for advanced glycation end-products-ligand interactions, the receptor for advanced glycation end-products antagonist peptide reduces the expression of pro-inflammatory genes and inhibits the release of inflammatory cytokines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the receptor for advanced glycation end-products antagonist peptide have been observed to change over time. The peptide demonstrates stability and maintains its inhibitory effects on the receptor for advanced glycation end-products-ligand interactions over extended periods . Long-term studies have shown that the receptor for advanced glycation end-products antagonist peptide can reduce chronic inflammation and oxidative stress in in vitro and in vivo models . The stability and degradation of the peptide may vary depending on the experimental conditions and the specific formulation used.

Dosage Effects in Animal Models

The effects of the receptor for advanced glycation end-products antagonist peptide vary with different dosages in animal models. At lower doses, the peptide effectively inhibits the receptor for advanced glycation end-products-ligand interactions and reduces inflammation without causing significant adverse effects . At higher doses, the receptor for advanced glycation end-products antagonist peptide may exhibit toxic effects, including potential cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

The receptor for advanced glycation end-products antagonist peptide is involved in various metabolic pathways, primarily through its interaction with the receptor for advanced glycation end-products and its ligands. By inhibiting the receptor for advanced glycation end-products-ligand interactions, the peptide affects metabolic flux and metabolite levels associated with inflammation and oxidative stress . The receptor for advanced glycation end-products antagonist peptide also interacts with enzymes and cofactors involved in these metabolic pathways, further modulating their activity and impact on cellular metabolism.

Transport and Distribution

The receptor for advanced glycation end-products antagonist peptide is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the peptide in target tissues, where it can effectively inhibit the receptor for advanced glycation end-products-ligand interactions . The transport and distribution of the receptor for advanced glycation end-products antagonist peptide are crucial for its therapeutic efficacy and depend on factors such as peptide stability, formulation, and administration route.

Subcellular Localization

The subcellular localization of the receptor for advanced glycation end-products antagonist peptide plays a significant role in its activity and function. The peptide may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles . By localizing to these subcellular regions, the receptor for advanced glycation end-products antagonist peptide can effectively inhibit the receptor for advanced glycation end-products-ligand interactions and modulate cellular processes associated with inflammation and oxidative stress.

特性

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCWJIBXKJZZLN-RBQIHDOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H101N13O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1272.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

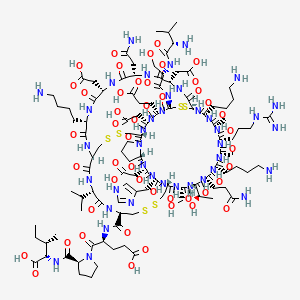

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)